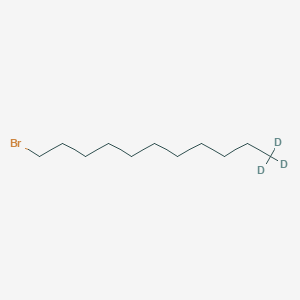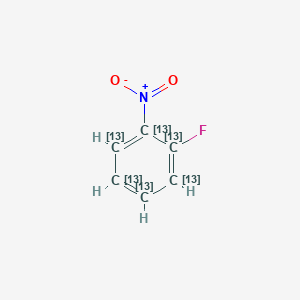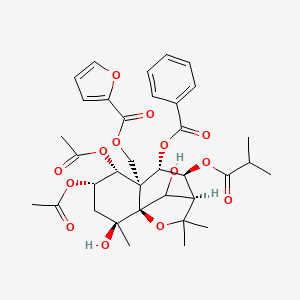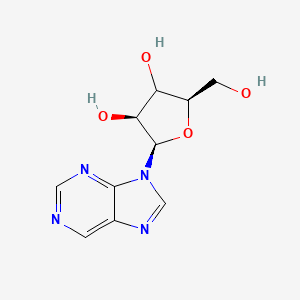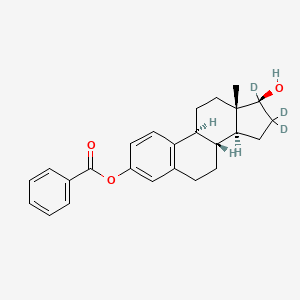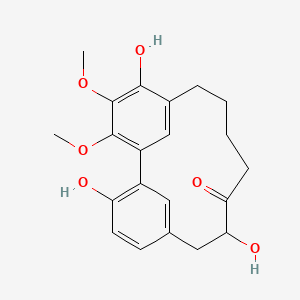
12-Hydroxymyricanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 12-Hydroxymyricanone is typically extracted from the roots of Myrica nana . The extraction process involves using solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The compound is then purified to achieve a purity of ≥98% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the extraction from natural sources remains the primary method. The compound is usually available in powder form and is stored under specific conditions to maintain its stability .
化学反応の分析
Types of Reactions: 12-Hydroxymyricanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target products.
Major Products Formed: The major products formed from these reactions vary based on the type of reaction and the reagents used. For instance, oxidation may lead to the formation of more oxidized derivatives, while reduction may yield reduced forms of the compound.
科学的研究の応用
12-Hydroxymyricanone has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in various chemical studies and experiments.
作用機序
12-Hydroxymyricanone exerts its effects by inhibiting the release of nitric oxide in lipopolysaccharide-activated peritoneal macrophages . The molecular targets and pathways involved include the nitric oxide signaling pathway, which plays a crucial role in various physiological and pathological processes.
類似化合物との比較
- Myricanol (CAS#33606-81-4)
- Myricanone (CAS#32492-74-3)
- Porson (CAS#56222-03-8)
- (+)-S-Myricanol glucoside (CAS#449729-89-9)
- Myricanol triacetate (CAS#34509-52-9)
- Myricananin A (CAS#1079941-35-7)
- Alnusdiol (CAS#56973-51-4)
- Alnusone (CAS#52330-11-7)
- Carpinontriol B (CAS#473451-73-9)
Uniqueness: 12-Hydroxymyricanone is unique due to its specific inhibitory effect on nitric oxide release, which is not commonly observed in other similar compounds . This makes it a valuable compound for research in various fields, including medicine and biology.
特性
分子式 |
C21H24O6 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
3,8,15-trihydroxy-16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one |
InChI |
InChI=1S/C21H24O6/c1-26-20-15-11-13(19(25)21(20)27-2)5-3-4-6-17(23)18(24)10-12-7-8-16(22)14(15)9-12/h7-9,11,18,22,24-25H,3-6,10H2,1-2H3 |
InChIキー |
MZTZAESUYFUQBV-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C=C(CCCCC(=O)C(CC3=CC2=C(C=C3)O)O)C(=C1OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B12403167.png)
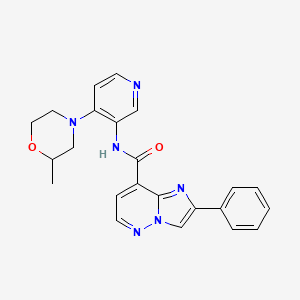
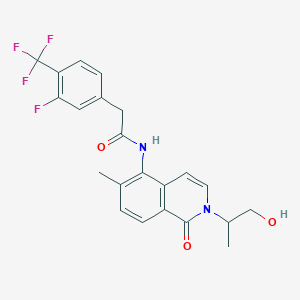

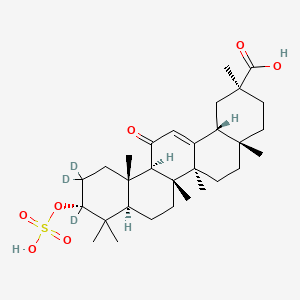

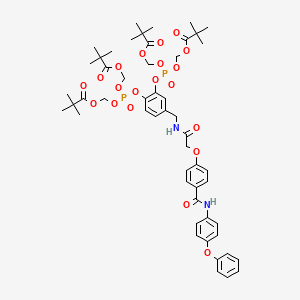
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12403207.png)
